molecular formula C14H9F2N3 B15065931 4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)- CAS No. 84729-33-9

4-Quinazolinamine, 7-fluoro-N-(4-fluorophenyl)-

Cat. No.: B15065931
CAS No.: 84729-33-9
M. Wt: 257.24 g/mol
InChI Key: VGHKUIOSWPONRU-UHFFFAOYSA-N
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Description

7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C14H9F2N3, has gained attention due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common method starts with the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with acetonitrile, followed by nucleophilic substitution with phenylamine and subsequent reduction .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. This includes the use of specific solvents, temperature control, and purification techniques such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like phenylamine. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

84729-33-9

Molecular Formula

C14H9F2N3

Molecular Weight

257.24 g/mol

IUPAC Name

7-fluoro-N-(4-fluorophenyl)quinazolin-4-amine

InChI

InChI=1S/C14H9F2N3/c15-9-1-4-11(5-2-9)19-14-12-6-3-10(16)7-13(12)17-8-18-14/h1-8H,(H,17,18,19)

InChI Key

VGHKUIOSWPONRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)F)F

Origin of Product

United States

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